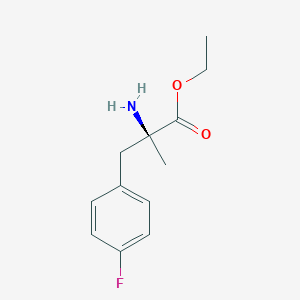

Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester

Beschreibung

Alanine, 3-(p-fluorophenyl)-2-methyl, ethyl ester is a fluorinated derivative of the non-proteinogenic amino acid alanine. Its structure features a p-fluorophenyl group attached to the β-carbon of the alanine backbone, with a methyl substitution at the α-carbon and an ethyl ester functional group. The molecular formula is C₁₂H₁₆FNO₂, and its molecular weight is 241.26 g/mol. This compound is structurally analogous to its chlorinated counterpart, Alanine, 3-(p-chlorophenyl)-2-methyl, ethyl ester (CAS 21158-73-6, ), but replaces chlorine with fluorine at the para position of the aromatic ring.

Its synthesis likely involves esterification and halogenation steps, similar to methods described for related compounds. For example, details ester saponification and peptide coupling using EDC-HOBt, which could be adapted for introducing the fluorophenyl group via Vilsmeier–Haack reactions or nucleophilic aromatic substitution .

Eigenschaften

CAS-Nummer |

1241678-36-3 |

|---|---|

Molekularformel |

C12H16FNO2 |

Molekulargewicht |

225.26 g/mol |

IUPAC-Name |

ethyl (2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H16FNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |

InChI-Schlüssel |

VWFPQVGQWJWABD-LBPRGKRZSA-N |

Isomerische SMILES |

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)F)N |

Kanonische SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine gängige Methode ist die Verwendung von Fluorinase-Enzymen, die die Bildung von Kohlenstoff-Fluor-Bindungen unter milden Bedingungen katalysieren . Ein weiterer Ansatz beinhaltet die chemische Katalyse, bei der Fluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST) oder Selectfluor verwendet werden, um das Fluoratom einzuführen .

Industrielle Produktionsmethoden: Die industrielle Produktion von fluorierten Verbindungen beruht häufig auf skalierbaren chemischen Synthesemethoden. Beispielsweise ist die Verwendung von Pentafluorphenylestern in der Peptidsynthese eine etablierte Technik. Diese Ester sind weniger anfällig für Hydrolyse und können effizient Amidbindungen bilden, was sie für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Reaktionstypen: Alanin, 3-(p-Fluorphenyl)-2-methyl, Ethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumazid in Dimethylformamid (DMF) bei erhöhten Temperaturen.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von Aziden oder anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Alanin, 3-(p-Fluorphenyl)-2-methyl, Ethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein bei der Synthese komplexer organischer Moleküle und fluorierter Peptide.

Biologie: In Proteine eingebaut, um Proteinstruktur und -funktion sowie Enzymmechanismen zu untersuchen.

Medizin: Potenzieller Einsatz in der Arzneimittelentwicklung aufgrund seiner erhöhten Stabilität und Bioverfügbarkeit.

5. Wirkmechanismus

Der Wirkmechanismus von Alanin, 3-(p-Fluorphenyl)-2-methyl, Ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom kann die Bindungsaffinität und Selektivität der Verbindung gegenüber Enzymen oder Rezeptoren beeinflussen. Dies kann zur Hemmung oder Aktivierung spezifischer biochemischer Pfade führen. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Ähnliche Verbindungen:

Fluorierte Phenylalanine: Diese Verbindungen enthalten ebenfalls ein Fluoratom im Phenylring und weisen ähnliche Eigenschaften und Anwendungen auf.

Pentafluorphenylester: Verwendung in der Peptidsynthese und weisen die Eigenschaft auf, weniger anfällig für Hydrolyse zu sein.

Einzigartigkeit: Alanin, 3-(p-Fluorphenyl)-2-methyl, Ethylester ist aufgrund seiner spezifischen Struktur einzigartig, die die Eigenschaften von Alanin und fluorierten Phenylgruppen kombiniert. Diese Kombination führt zu einer Verbindung mit erhöhter Stabilität, Bioverfügbarkeit und Aktivität, wodurch sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll ist .

Wirkmechanismus

The mechanism of action of Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Boiling Point/Solubility : The fluoro derivative likely has a slightly lower boiling point than its chloro counterpart due to reduced molecular weight. Both esters exhibit poor water solubility, typical of lipophilic compounds .

- pKa : The chloro analogue has a predicted pKa of 7.23; fluorine’s electronegativity may lower this value, enhancing acidity at physiological pH .

Research Findings and Data Tables

Table 1: Key Physicochemical Comparisons

| Property | This compound | Alanine, 3-(p-chlorophenyl)-2-methyl, ethyl ester | Ethyl 2-methylbutyrate |

|---|---|---|---|

| Molecular Weight (g/mol) | 241.26 | 241.71 | 130.18 |

| Boiling Point (°C) | Not reported (estimated 150–160°C at low pressure) | 163–164 (4–5 Torr) | 134–136 (1 atm) |

| Solubility | Lipophilic | Lipophilic | Lipophilic |

| Key Application | Antiviral/prodrug | Pharmaceutical intermediate | Food aroma |

Biologische Aktivität

Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester is a derivative of the amino acid alanine, modified with a fluorophenyl group. This modification can significantly influence its biological activities, making it a compound of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with enzymes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.26 g/mol. The presence of the fluorine atom in the phenyl ring is expected to enhance lipophilicity and alter the compound's interaction with biological targets.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with various enzymes. For instance, studies on phosphonic acid analogues have demonstrated their inhibitory effects on alanine aminopeptidases (hAPN and pAPN) . These enzymes are crucial in various physiological processes, and their inhibition could lead to significant therapeutic effects.

Table 1: Inhibition Constants of Related Compounds

| Compound | hAPN Inhibition Constant (IC50) | pAPN Inhibition Constant (IC50) |

|---|---|---|

| Homophenylalanine | Sub-micromolar range | Micromolar range |

| Phenylalanine derivatives | Varies | Varies |

The presence of fluorine in the phenyl ring has been shown to enhance the binding affinity to these enzymes compared to other halogenated compounds .

Antimicrobial Activity

Alanine derivatives have been evaluated for their antimicrobial properties. A study reported that fluorinated compounds exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . This suggests that this compound could possess similar or enhanced antimicrobial properties due to its structural modifications.

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Staphylococcus epidermidis |

Case Studies

- Inhibitory Effects on Aminopeptidases : A library of fluorinated phenylalanine analogues was synthesized and tested for their inhibitory effects on hAPN and pAPN. The results indicated that fluorinated compounds showed superior inhibition compared to their non-fluorinated counterparts .

- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives containing a fluorophenyl group had potent antimicrobial activity against clinical isolates of bacteria, highlighting their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors and enzymes due to the unique properties imparted by the fluorophenyl moiety. The alteration in electronic properties due to fluorination can enhance binding affinities and modulate enzyme activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.